molecular formula C17H15N3OS B2718752 N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203321-57-6

N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2718752
CAS RN: 1203321-57-6
M. Wt: 309.39
InChI Key: GJCYCZNQCOSHKX-UHFFFAOYSA-N
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Description

“N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole scaffolds and benzamide groups exhibit promising anticancer activities. For instance, novel Schiff’s bases containing these moieties were synthesized and evaluated against several human cancer cell lines, showing significant anticancer potential comparable to the standard drug Adriamycin. These findings suggest the therapeutic potential of structurally related compounds in oncology (Tiwari et al., 2017).

Antimicrobial Properties

Derivatives with benzothiazole and thiadiazole structures have been studied for their antimicrobial properties. For example, novel analogs of pyrazole-1-carboxamide derivatives showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations to mammalian cells (Palkar et al., 2017). These findings suggest the potential of such compounds in addressing antibiotic-resistant bacterial infections.

Antifungal Synergy

Compounds like 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol have been evaluated for their synergistic antifungal activity with Amphotericin B, showing minimal toxicity towards renal cells. This indicates potential applications in fungal infection therapy, highlighting the compounds' role in enhancing antifungal efficacy while mitigating toxicity (Dróżdż et al., 2022).

Molecular Docking and ADMET Predictions

Molecular docking studies of compounds within this chemical family have been used to predict their mechanism of action, especially in anticancer applications. Additionally, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties prediction supports the oral drug-like behavior of these compounds, suggesting their suitability for pharmacological development (Tiwari et al., 2017).

properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(12-8-9-15-16(10-12)20-22-19-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCYCZNQCOSHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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